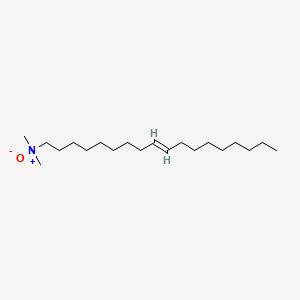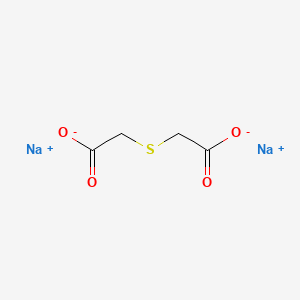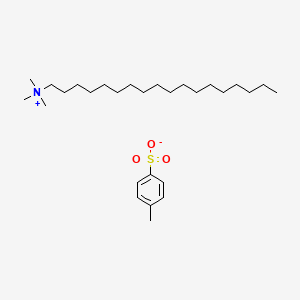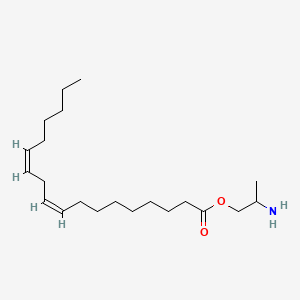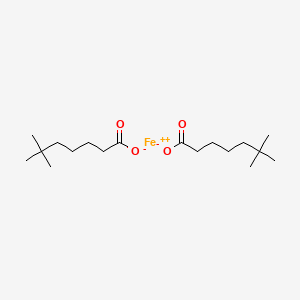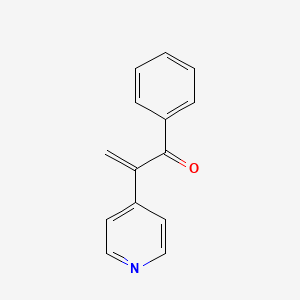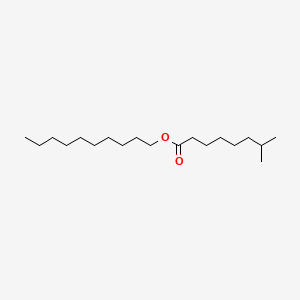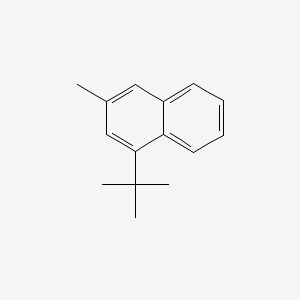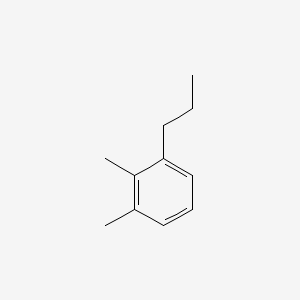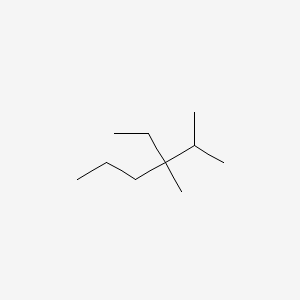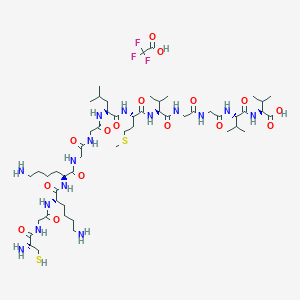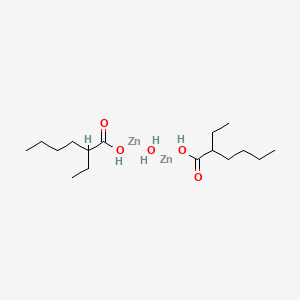
Bis(2-ethylhexanoato-O)-mu-oxodizinc
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-ethylhexanoato-O)-mu-oxodizinc: is an organozinc compound with the chemical formula Zn₂O(C₈H₁₅O₂)₂. This compound is known for its unique structure, where two zinc atoms are bridged by an oxygen atom and each zinc atom is coordinated to two 2-ethylhexanoate ligands. It is commonly used in various industrial and research applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-ethylhexanoato-O)-mu-oxodizinc typically involves the reaction of zinc oxide with 2-ethylhexanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as:
ZnO+2C8H16O2→Zn2O(C8H15O2)2+H2O
The reaction is usually conducted in an inert atmosphere to prevent any unwanted side reactions.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where zinc oxide and 2-ethylhexanoic acid are mixed in precise stoichiometric ratios. The mixture is heated to facilitate the reaction, and the product is purified through distillation or recrystallization to obtain a high-purity compound.
Análisis De Reacciones Químicas
Types of Reactions: Bis(2-ethylhexanoato-O)-mu-oxodizinc undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form zinc oxide and other by-products.
Reduction: It can be reduced under specific conditions to yield elemental zinc.
Substitution: The 2-ethylhexanoate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents at elevated temperatures.
Reduction: Hydrogen gas or other reducing agents under controlled conditions.
Substitution: Ligand exchange reactions using different carboxylic acids or other ligands.
Major Products Formed:
Oxidation: Zinc oxide (ZnO) and water.
Reduction: Elemental zinc (Zn).
Substitution: New organozinc compounds with different ligands.
Aplicaciones Científicas De Investigación
Chemistry: Bis(2-ethylhexanoato-O)-mu-oxodizinc is used as a precursor in the synthesis of various zinc-containing compounds. It is also employed as a catalyst in organic reactions, including polymerization and esterification.
Biology: In biological research, this compound is used to study zinc’s role in enzymatic reactions and cellular processes. It serves as a model compound to investigate zinc’s coordination chemistry in biological systems.
Medicine: this compound is explored for its potential therapeutic applications, particularly in zinc supplementation and as an antimicrobial agent.
Industry: The compound is used in the production of coatings, adhesives, and sealants. It is also utilized in the manufacture of rubber and plastics to improve their properties.
Mecanismo De Acción
The mechanism of action of Bis(2-ethylhexanoato-O)-mu-oxodizinc involves its ability to release zinc ions in solution. These zinc ions can interact with various molecular targets, including enzymes and proteins, to exert their effects. The compound’s reactivity is influenced by the coordination environment of the zinc atoms and the nature of the ligands.
Comparación Con Compuestos Similares
Bis(2-ethylhexanoato-O)-mu-oxodioxodizirconium: Similar structure but with zirconium instead of zinc.
Bis(2-ethylhexanoato-O)-mu-oxodioxomolybdenum: Contains molybdenum instead of zinc.
Aluminum 2-ethylhexanoate: Contains aluminum and has different coordination chemistry.
Uniqueness: Bis(2-ethylhexanoato-O)-mu-oxodizinc is unique due to its specific coordination environment and the reactivity of zinc. It offers distinct advantages in catalysis and material science applications compared to its counterparts with different metal centers.
Propiedades
Número CAS |
54262-78-1 |
|---|---|
Fórmula molecular |
C16H34O5Zn2 |
Peso molecular |
437.2 g/mol |
Nombre IUPAC |
2-ethylhexanoic acid;zinc;hydrate |
InChI |
InChI=1S/2C8H16O2.H2O.2Zn/c2*1-3-5-6-7(4-2)8(9)10;;;/h2*7H,3-6H2,1-2H3,(H,9,10);1H2;; |
Clave InChI |
IZHUUAPNAJXFAC-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)C(=O)O.CCCCC(CC)C(=O)O.O.[Zn].[Zn] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


